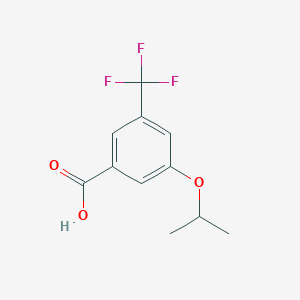

4-ethyl-3-(trifluoromethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-ethyl-3-(trifluoromethyl)benzoic acid” is likely a derivative of benzoic acid, which is a simple aromatic carboxylic acid . The “trifluoromethyl” group attached to the benzene ring is a common functional group in organic chemistry, known for its ability to influence the chemical behavior of the molecule .

Molecular Structure Analysis

The molecular structure of “4-ethyl-3-(trifluoromethyl)benzoic acid” would consist of a benzene ring with a carboxylic acid group, an ethyl group, and a trifluoromethyl group attached. The positions of these groups on the benzene ring would be determined by the numbering in the name .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-ethyl-3-(trifluoromethyl)benzoic acid” would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the carboxylic acid group would contribute to its acidity .

Aplicaciones Científicas De Investigación

Antifungal Activity

“4-ethyl-3-(trifluoromethyl)benzoic acid” has been studied for its potential antifungal properties . In a study, eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid were synthesized and assayed in vitro as potential antimycotic agents against eight fungal strains . The antifungal activity of these derivatives was not uniform, and molds showed a higher susceptibility than yeasts . However, the esterification of salicylanilides by 4-(trifluoromethyl)benzoic acid did not result unequivocally in a higher antifungal potency .

Synthesis of Salicylanilide 4-(Trifluoromethyl)benzoates

“4-ethyl-3-(trifluoromethyl)benzoic acid” is used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates . This process involves N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide . These compounds have been studied for their potential applications in various fields, including as antimycotic agents .

Mecanismo De Acción

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethyl-3-(trifluoromethyl)benzoic acid involves the introduction of an ethyl group and a trifluoromethyl group onto a benzoic acid molecule.", "Starting Materials": [ "Benzoic acid", "Ethyl bromide", "Sodium trifluoromethanesulfinate", "Sodium iodide", "Copper(I) iodide", "Potassium carbonate", "Acetone", "Water" ], "Reaction": [ "Step 1: Synthesis of ethyl benzoate by esterification of benzoic acid with ethyl bromide in the presence of potassium carbonate and acetone as a solvent.", "Step 2: Synthesis of 4-ethylbenzoic acid by hydrolysis of ethyl benzoate with sodium hydroxide.", "Step 3: Synthesis of 4-ethyl-3-iodobenzoic acid by iodination of 4-ethylbenzoic acid with sodium iodide and copper(I) iodide in acetic acid.", "Step 4: Synthesis of 4-ethyl-3-(trifluoromethyl)benzoic acid by trifluoromethylation of 4-ethyl-3-iodobenzoic acid with sodium trifluoromethanesulfinate in the presence of copper(I) iodide and water." ] } | |

Número CAS |

213598-17-5 |

Nombre del producto |

4-ethyl-3-(trifluoromethyl)benzoic acid |

Fórmula molecular |

C10H9F3O2 |

Peso molecular |

218.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.